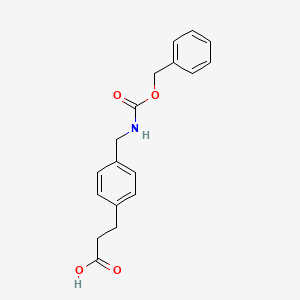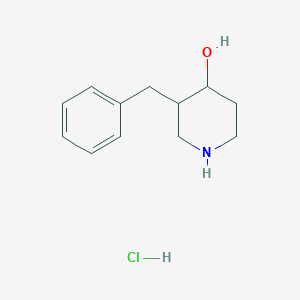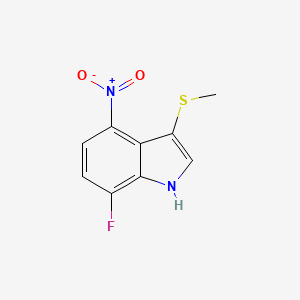
7-fluoro-3-(methylthio)-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-(methylthio)-4-nitro-1H-indole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
Chemical Reactions Analysis
7-fluoro-3-(methylthio)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated indole derivatives, which may have unique chemical properties and reactivity.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-fluoro-3-(methylthio)-4-nitro-1H-indole would depend on its specific biological target. Fluorinated indoles often interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, fluorinated indole derivatives have been shown to inhibit enzymes such as cytochrome P450-dependent lanosterol 14α-demethylase, which affects sterol biosynthesis in fungal cell membranes . The molecular targets and pathways involved would need to be determined through further research and experimental studies.
Comparison with Similar Compounds
7-fluoro-3-(methylthio)-4-nitro-1H-indole can be compared with other fluorinated indole derivatives, such as:
3-fluoroindole: A simpler fluorinated indole with a single fluorine atom at the 3-position.
7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Compounds with a similar fluorinated indole structure but with additional heterocyclic rings and substituents.
The uniqueness of this compound lies in its specific combination of fluorine, methylthio, and nitro groups, which may confer unique chemical and biological properties compared to other fluorinated indoles.
Properties
Molecular Formula |
C9H7FN2O2S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-fluoro-3-methylsulfanyl-4-nitro-1H-indole |
InChI |
InChI=1S/C9H7FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-4,11H,1H3 |
InChI Key |
YLOLKAUSQYOMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



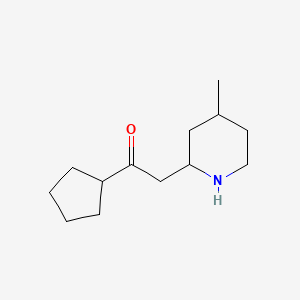
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
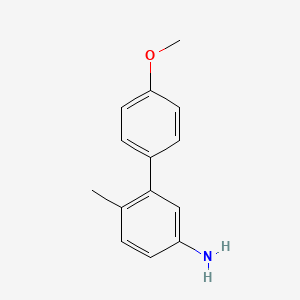
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
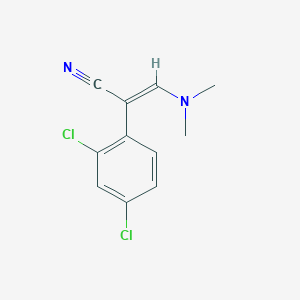
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
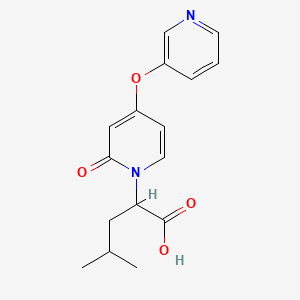
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
